REACTION_CXSMILES
|
[CH2:1]([NH:5][CH2:6][P:7]([OH:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3].[NH3:11]>O>[CH2:1]([NH:5][CH2:6][PH2:7])[C:2]([O-:4])=[O:3].[NH4+:11].[CH2:1]([NH:5][CH2:6][P:7]([OH:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3] |f:3.4|
|
Name
|
Solution 1
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
968 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2409 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)NCP(=O)(O)O
|
Name
|
|
Quantity
|
1623 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a stirred 10 liter round-bottom flask equipped with a water cooled condenser
|
Type
|
CUSTOM
|
Details
|
that the temperature of reaction mixture
|
Type
|
CUSTOM
|
Details
|
did not exceed 85° C
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
ADDITION
|
Details
|
added
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])NCP.[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)O)NCP(=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |